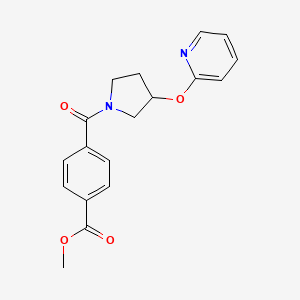

![molecular formula C10H15FN2O B2837344 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2199970-44-8](/img/structure/B2837344.png)

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine” is a complex organic molecule. It contains a cyclopentane ring, which is a five-membered ring of carbon atoms, and an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of a fluorine atom and an amine group (-NH2) further adds to the complexity of this molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane and oxazole rings, followed by the introduction of the fluorine atom and the amine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentane and oxazole rings would likely contribute to the rigidity of the molecule, while the fluorine atom and the amine group could be involved in various interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative, which could make the compound reactive towards nucleophiles. The amine group could act as a base or nucleophile in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, while the cyclopentane and oxazole rings could affect its shape and size .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Synthesis of Fluorinated Heterocycles

Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using commercially available Selectfluor triggers electrophilic cyclisations to afford fluorinated heterocycles. This process, which does not require metal catalysts, emphasizes the utility of fluorinated compounds in synthesizing complex structures efficiently (Parmar & Rueping, 2014).

Innovative Synthesis Approaches

The development of novel synthesis methods for fluorinated compounds, including those involving amino groups, contributes to the advancement of pharmaceuticals and materials science. Techniques employing fluorocarboxylic acid anhydrides as fluoroalkyl sources under basic conditions for creating 2-fluoroalkylated oxazoles showcase the adaptability and significance of fluorinated amino compounds in synthesis (Sugiishi, Motegi, & Amii, 2023).

Biological Applications

- Antitumor Properties: Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles exhibit potent and selective antitumor properties, illustrating the critical role of fluorinated amines in developing therapeutic agents. These compounds undergo metabolic transformations, suggesting their potential in clinical applications for cancer treatment (Bradshaw et al., 2002).

Fluorescence and Spectroscopic Applications

- Fluorogenic Calixarenes Synthesis: The synthesis of fluorogenic calixarenes that display weak emission due to a Photoinduced Electron Transfer (PET) process from the pendent amine group to the fluorogenic pyrenes demonstrates the importance of fluorinated amines in developing fluorescence-based sensors. These compounds offer a unique approach to sensing various metal ions and anions through fluorescence changes (Lee, Kim, Kim, Jung, & Kim, 2005).

Wirkmechanismus

Target of Action

The primary target of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival .

Mode of Action

This compound, also known as BLU-667 (Pralsetinib) , acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound is particularly effective against various common RET oncogenic mutations .

Biochemical Pathways

By inhibiting the RET protein, BLU-667 disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of BLU-667 are favorable for its use as a therapeutic agent. It is highly soluble in DMSO , with a solubility of at least 100 mg/mL . It isinsoluble in water , which may affect its bioavailability . The compound is stable when stored at 4°C .

Result of Action

The inhibition of RET signaling by BLU-667 leads to the suppression of cell proliferation in cancer cell lines harboring RET mutations . In vivo, BLU-667 effectively inhibits the growth of xenograft tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of BLU-667 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures can impact its shelf life and storage conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-7-5-8(13-14-7)6-12-10-4-2-3-9(10)11/h5,9-10,12H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKZMZPNYKSTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC2CCCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2837261.png)

![4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2837263.png)

![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)

![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)